![molecular formula C15H14N2O4 B4925714 N-(4-methoxybenzyl)-2-nitrobenzamide](/img/structure/B4925714.png)
N-(4-methoxybenzyl)-2-nitrobenzamide
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Overview
Description
N-(4-methoxybenzyl)-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a nitro group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the protection of the amine group using a suitable protecting group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the benzene ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: N-(4-methoxybenzyl)-2-aminobenzamide.
Oxidation: N-(4-hydroxybenzyl)-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxybenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(4-methoxybenzyl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(4-hydroxybenzyl)-2-nitrobenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-methoxybenzyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: N-(4-methoxybenzyl)-2-nitrobenzamide is unique due to the presence of both a methoxybenzyl group and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group provides reactivity for reduction and substitution reactions, while the methoxybenzyl group enhances solubility and membrane permeability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-12-8-6-11(7-9-12)10-16-15(18)13-4-2-3-5-14(13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMOSFDJYIGGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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